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Compound of Interest

Compound Name: UNC8153 TFA

Cat. No.: B13909994

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of UNC8153, a

potent and selective degrader of the nuclear receptor-binding SET domain-containing 2 (NSD2)

protein. UNC8153 acts as a molecular glue, inducing the proteasome-dependent degradation

of NSD2, which subsequently reduces the levels of histone 3 dimethylated at lysine 36

(H3K36me2).[1][2] This document outlines the effective dosages, experimental protocols, and

the underlying mechanism of action to facilitate the use of UNC8153 in cancer research and

drug development.

Quantitative Data Summary
UNC8153 has been demonstrated to be a highly effective degrader of NSD2 across various

cell lines. The following tables summarize the key quantitative data for in vitro applications.
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Parameter Value Cell Line Notes

Binding Affinity (Kd) 24 nM -

In vitro binding to the

PWWP1 domain of

NSD2.

Degradation Constant

(DC50)
0.35 µM U2OS

Concentration

required for 50%

degradation of NSD2

protein.

Effective

Concentration Range
3 - 10 µM U2OS

Significant NSD2

degradation observed

within this range.

Time to Maximal

Degradation
4 - 6 hours U2OS

Time required to

achieve the highest

level of NSD2

degradation.

Anti-adhesion Effect Up to 20 µM (96h) KMS11

Demonstrates

phenotypic effects in

multiple myeloma

cells.[1]

Cytotoxicity
Mild effects up to 20

µM (96h)
MM1.S

Exhibits mild cytotoxic

effects in multiple

myeloma cells.[1]

Mechanism of Action
UNC8153 functions as a targeted protein degrader. It selectively binds to the PWWP1 domain

of NSD2 and recruits components of the ubiquitin-proteasome system in a neddylation-

dependent manner.[1] This leads to the ubiquitination and subsequent degradation of NSD2 by

the proteasome, resulting in a decrease in H3K36me2 levels.
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Caption: Mechanism of UNC8153-mediated NSD2 degradation.

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment
Cell Lines:

U2OS (human bone osteosarcoma)

KMS11 (human multiple myeloma)

MM1.S (human multiple myeloma)

Culture Medium:
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U2OS: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1%

Penicillin-Streptomycin.

KMS11 and MM1.S: RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-

Streptomycin.

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

UNC8153 TFA Preparation: Prepare a stock solution of UNC8153 TFA in DMSO. Further

dilute in culture medium to the desired final concentrations. Ensure the final DMSO

concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Treatment: Add the diluted UNC8153 TFA to the cells at the concentrations and for the

durations specified in the experimental design. For time-course experiments, U2OS cells

have been treated with 3 and 10 µM UNC8153 for up to 8 hours.[1]

In-Cell Western (ICW) for NSD2 Protein Quantification
This protocol is adapted for a 96-well plate format.
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Caption: In-Cell Western (ICW) experimental workflow.

Materials:
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96-well clear-bottom black plates

4% Paraformaldehyde (PFA) in PBS

0.1% Triton X-100 in PBS

Odyssey Blocking Buffer (or equivalent)

Primary Antibody: Rabbit anti-NSD2

Secondary Antibody: IRDye-conjugated Goat anti-Rabbit IgG

Odyssey Imaging System (or equivalent)

Procedure:

Cell Seeding: Seed cells (e.g., U2OS) into a 96-well plate at a density that will result in 70-

80% confluency at the time of the experiment.

Treatment: Treat cells with a serial dilution of UNC8153 (e.g., 0.01 to 30 µM) for the desired

time (e.g., 6 hours). Include a DMSO-only control.

Fixation: Gently remove the culture medium and add 100 µL of 4% PFA to each well.

Incubate for 20 minutes at room temperature.

Permeabilization: Wash wells three times with 200 µL of PBS. Add 100 µL of 0.1% Triton X-

100 in PBS to each well and incubate for 20 minutes at room temperature.

Blocking: Wash wells three times with PBS. Add 150 µL of Odyssey Blocking Buffer to each

well and incubate for 1.5 hours at room temperature.

Primary Antibody Incubation: Dilute the primary anti-NSD2 antibody in Odyssey Blocking

Buffer. Remove the blocking buffer and add 50 µL of the diluted primary antibody to each

well. Incubate overnight at 4°C.

Secondary Antibody Incubation: Wash wells five times with PBS containing 0.1% Tween-20.

Add 50 µL of the diluted IRDye-conjugated secondary antibody to each well. Incubate for 1

hour at room temperature, protected from light.
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Imaging: Wash wells five times with PBS containing 0.1% Tween-20. Remove the final wash

and allow the plate to dry. Scan the plate using an Odyssey Imaging System in the

appropriate channel (e.g., 800 nm).

Analysis: Quantify the fluorescence intensity in each well. Normalize the signal to a cell

staining dye (e.g., DRAQ5) or a housekeeping protein to account for cell number variations.

Calculate the DC50 value from the dose-response curve.

Western Blotting for NSD2 and H3K36me2
Procedure:

Cell Lysis: After treatment with UNC8153, wash cells with ice-cold PBS and lyse them in

RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-

polyacrylamide gel and transfer to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with

0.1% Tween-20 (TBST) for 1 hour at room temperature.

Antibody Incubation: Incubate the membrane with primary antibodies against NSD2,

H3K36me2, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-

conjugated secondary antibodies for 1 hour at room temperature.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and an appropriate imaging system.

Analysis: Quantify band intensities and normalize to the loading control.

NanoBRET™ Ubiquitination Assay
This assay is used to monitor the ubiquitination of NSD2 in live cells following treatment with

UNC8153. It typically involves the expression of a NanoLuc-NSD2 fusion protein (donor) and a
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HaloTag-Ubiquitin fusion protein (acceptor).

General Protocol Outline:

Transfection: Co-transfect cells with plasmids encoding NanoLuc-NSD2 and HaloTag-

Ubiquitin.

Plating: Plate the transfected cells in a white, 96-well assay plate.

HaloTag Labeling: Add the HaloTag NanoBRET™ 618 Ligand to the cells to label the

HaloTag-Ubiquitin.

Treatment: Treat the cells with UNC8153 at various concentrations.

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using

a luminometer capable of filtered luminescence measurements.

Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) to

determine the extent of ubiquitination. An increase in the BRET ratio indicates increased

proximity between NSD2 and ubiquitin.

For a detailed protocol, refer to the manufacturer's instructions for the NanoBRET™

Ubiquitination Assay.

These notes and protocols should serve as a valuable resource for the successful in vitro

application of UNC8153 TFA. As with any experimental procedure, optimization may be

required for specific cell lines and experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10116495/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10116495/
https://pubmed.ncbi.nlm.nih.gov/36976643/
https://pubmed.ncbi.nlm.nih.gov/36976643/
https://www.benchchem.com/product/b13909994/docs#application-notes-and-protocols-for-unc8153-tfa-in-in-vitro-studies
https://www.benchchem.com/product/b13909994/docs#application-notes-and-protocols-for-unc8153-tfa-in-in-vitro-studies
https://www.benchchem.com/product/b13909994/docs#application-notes-and-protocols-for-unc8153-tfa-in-in-vitro-studies
https://www.benchchem.com/product/b13909994/docs#application-notes-and-protocols-for-unc8153-tfa-in-in-vitro-studies
https://www.benchchem.com/product/b13909994?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13909994?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13909994?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

